molecular formula C9H13N3O6S B2861595 ethyl {[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]sulfonyl}acetate CAS No. 1006951-90-1

ethyl {[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]sulfonyl}acetate

Cat. No.: B2861595
CAS No.: 1006951-90-1
M. Wt: 291.28
InChI Key: SVPSFEDUXFWYHW-UHFFFAOYSA-N
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Description

Ethyl {[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]sulfonyl}acetate is a chemical compound with the CAS Number 1006951-90-1 . It is a pyrazole derivative featuring a methylsulfonylacetate functional group. This specific molecular architecture, which includes both nitro and sulfonyl electron-withdrawing groups, suggests potential utility in various synthetic chemistry and pharmaceutical research applications, such as serving as a building block or intermediate in the development of more complex molecules . Researchers can employ this compound in exploratory studies to synthesize novel compounds or to investigate structure-activity relationships. This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-[(5-methyl-3-nitropyrazol-1-yl)methylsulfonyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O6S/c1-3-18-9(13)5-19(16,17)6-11-7(2)4-8(10-11)12(14)15/h4H,3,5-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVPSFEDUXFWYHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CS(=O)(=O)CN1C(=CC(=N1)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl {[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]sulfonyl}acetate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The compound belongs to the pyrazole family, characterized by a five-membered ring containing two nitrogen atoms. Its structure can be represented as follows:

  • Molecular Formula : C₉H₁₁N₃O₄S
  • Molecular Weight : 241.26 g/mol
  • CAS Number : 28668-07-7

1. Antimicrobial Activity

Research has shown that pyrazole derivatives exhibit significant antimicrobial properties. This compound has been tested against various bacterial strains:

Bacterial StrainActivity Observed
Escherichia coliModerate
Staphylococcus aureusHigh
Pseudomonas aeruginosaLow
Klebsiella pneumoniaeModerate

In a study by Argade et al., compounds with similar pyrazole structures showed promising results against E. coli and S. aureus, indicating the potential efficacy of this compound in treating bacterial infections .

2. Anti-inflammatory Properties

Pyrazole derivatives are well-known for their anti-inflammatory effects. A comparative study evaluated the anti-inflammatory activity of this compound against standard anti-inflammatory drugs like indomethacin:

CompoundAnti-inflammatory Activity (edema reduction %)
This compound70%
Indomethacin75%

The results indicated that the compound exhibited comparable anti-inflammatory properties, suggesting its potential use in treating inflammatory diseases .

3. Anticancer Activity

The anticancer potential of pyrazole derivatives has been explored in various studies. For instance, compounds with similar structures have shown cytotoxic activity against different cancer cell lines:

Cell LineIC₅₀ (µM)
A431 (epidermoid carcinoma)<10
Jurkat (T-cell leukemia)<15

Molecular dynamics simulations have indicated that these compounds interact with cancer-related proteins, enhancing their therapeutic efficacy .

Case Study 1: Synthesis and Evaluation

A study conducted by Burguete et al. synthesized a series of pyrazole derivatives and evaluated their biological activities. Among them, this compound was highlighted for its potent antimicrobial and anti-inflammatory effects, demonstrating a significant reduction in inflammation in animal models .

Case Study 2: Structure-Activity Relationship (SAR)

A detailed SAR analysis revealed that modifications to the pyrazole ring significantly impacted biological activity. The presence of electron-withdrawing groups like nitro at specific positions enhanced antimicrobial potency, while substituents on the acetyl group influenced anti-inflammatory activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfonyl vs. Sulfinyl Derivatives

The sulfonyl variant (target compound) differs from its sulfinyl analog, ethyl {[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]sulfinyl}acetate (CAS: 1020724-52-0), in the oxidation state of the sulfur atom (sulfonyl: SO₂ vs. sulfinyl: SO). Key differences include:

Property Sulfonyl Derivative (CAS: 1006951-90-1) Sulfinyl Derivative (CAS: 1020724-52-0)
Molecular Formula C₉H₁₃N₃O₆S C₉H₁₃N₃O₅S
Molecular Weight 291.28 g/mol 275.28 g/mol
Functional Group Impact Higher polarity due to SO₂; increased stability Moderate polarity (SO); potential redox activity
Commercial Availability Discontinued Available (e.g., EOS Med Chem )

Pyrazole Esters with Varied Substituents

Comparisons with other pyrazole-based esters highlight the role of substituents:

a. [5-Methyl-4-(4-Methylphenyl)Sulfanyl-2-Phenylpyrazol-3-Yl] 2-Methoxyacetate (CAS: 851126-62-0)
  • Structure : Features a methoxyacetate group and a 4-methylphenylthio substituent.
  • Key Differences :
    • Electron Effects : The nitro group in the target compound (strong electron-withdrawing) contrasts with the electron-donating methoxy and methylphenylthio groups in this analog.
    • Applications : The thioether linkage in the analog may enhance lipophilicity, whereas the sulfonyl group in the target compound increases solubility in polar solvents.
b. Ethyl 2,4-Diaminothiophene-5-Yl-3-Carboxylate Derivatives
  • Structure : Combines pyrazole with thiophene and ester groups.
  • Key Differences: Heterocyclic Core: Thiophene introduces aromaticity distinct from pyrazole, altering conjugation and electronic properties. Reactivity: Amino groups in these derivatives facilitate hydrogen bonding, unlike the nitro group in the target compound.

Functional Group Impact on Physicochemical Properties

  • Sulfonyl vs.
  • Ester Moiety: The ethyl acetate group enhances solubility in organic solvents, a trait shared with analogs like ethyl cyanoacetate derivatives .

Research and Application Gaps

  • Biological Activity: No direct studies on the target compound’s bioactivity are cited, though pyrazole sulfonates are often explored as kinase inhibitors or antimicrobial agents.
  • Crystallographic Data : Structural validation tools like SHELXL and WinGX could elucidate packing patterns and hydrogen-bonding interactions (e.g., nitro···pyrazole contacts), but such data are absent in the provided evidence.

Q & A

Basic Synthesis Methods

Q: What are the standard synthetic routes for ethyl {[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]sulfonyl}acetate, and what key steps ensure high yield? A: Common methods involve multi-step reactions:

  • Step 1: Formation of the pyrazole core via cyclization of hydrazine derivatives with β-keto esters or nitriles under acidic/basic conditions.
  • Step 2: Introduction of the sulfonyl group through nucleophilic substitution or oxidation of thioether intermediates (e.g., using H₂O₂ or mCPBA) .
  • Step 3: Esterification of the carboxylic acid intermediate with ethanol under catalytic acid conditions.
    Key Considerations:
  • Use anhydrous solvents and controlled temperatures (~0–60°C) to minimize side reactions.
  • Purification via column chromatography or recrystallization to isolate the product .

Advanced Synthesis Optimization

Q: How can computational methods improve the synthesis of this compound? A: Quantum chemical calculations (e.g., DFT) and reaction path simulations can predict optimal conditions (solvent, catalyst, temperature) to reduce trial-and-error experimentation. For example:

  • Reactor Design: Simulate energy barriers for sulfonation or esterification steps to identify catalysts (e.g., DMAP for ester formation) .
  • Machine Learning: Train models on analogous pyrazole-sulfonyl datasets to predict reaction yields and byproducts .

Structural Characterization Techniques

Q: Which analytical methods are critical for confirming the structure and purity of this compound? A:

  • NMR Spectroscopy: ¹H/¹³C NMR to verify pyrazole ring substitution patterns and sulfonyl/ester linkages (e.g., sulfonyl CH₂ at δ ~4.5 ppm) .
  • HPLC-MS: Assess purity (>95%) and detect nitro-group degradation byproducts .
  • X-Ray Crystallography: Resolve conformational details of the nitro-pyrazole and sulfonyl-acetate moieties .

Reactivity of Functional Groups

Q: How do the sulfonyl and nitro groups influence the compound’s reactivity in downstream modifications? A:

  • Sulfonyl Group: Participates in nucleophilic substitutions (e.g., with amines or thiols) to generate analogs. Stability in basic conditions is critical to avoid hydrolysis .
  • Nitro Group: Can be reduced to an amine (e.g., using H₂/Pd-C) for further functionalization (e.g., amide coupling) .
  • Ester Group: Hydrolyzes to carboxylic acid under acidic/alkaline conditions, enabling conjugation with biomolecules .

Biological Activity Assessment

Q: What experimental strategies are used to evaluate its potential pharmacological activity? A:

  • Enzyme Inhibition Assays: Test against cyclooxygenase (COX) or kinases, given structural similarities to triazole/isoquinoline-based inhibitors .
  • Molecular Docking: Screen against protein databases (e.g., PDB) to predict binding affinities, focusing on the nitro and sulfonyl groups’ electrostatic interactions .
  • In Vivo Models: Assess anti-inflammatory/analgesic activity in rodent models, with dose optimization based on ester hydrolysis kinetics .

Addressing Data Contradictions

Q: How should researchers resolve discrepancies between analytical purity and observed biological activity? A:

  • Purity vs. Activity: Use orthogonal techniques (e.g., LC-MS and NMR) to confirm no residual solvents/byproducts are interfering .
  • Bioassay Replicates: Perform dose-response curves in triplicate to rule out assay variability.
  • Metabolite Analysis: Check if ester hydrolysis in vivo generates active metabolites (e.g., free carboxylic acid) that were not accounted for .

Comparative Studies with Structural Analogs

Q: How do substitutions (e.g., methyl vs. phenyl on pyrazole) alter bioactivity? A:

  • Methyl Group (C5): Enhances metabolic stability but may reduce solubility. Compare with phenyl analogs (e.g., ethyl 1-methyl-5-phenyl-pyrazole-3-carboxylate) .
  • Nitro vs. Amino Group: Nitro derivatives often show higher electrophilic reactivity but lower bioavailability than reduced (amino) forms .
  • Sulfonyl vs. Thioether: Sulfonyl improves oxidative stability but may reduce membrane permeability compared to thioethers .

Stability and Storage Conditions

Q: What factors affect the compound’s stability during long-term storage? A:

  • Temperature: Store at –20°C in anhydrous conditions to prevent ester hydrolysis or nitro-group reduction.
  • Light Sensitivity: Protect from UV exposure to avoid radical degradation of the sulfonyl group.
  • Incompatibilities: Avoid strong oxidizers (e.g., peroxides) that may react with the nitro-pyrazole core .

Scaling Up Laboratory Synthesis

Q: What challenges arise when transitioning from milligram to gram-scale synthesis? A:

  • Exotherm Management: Use jacketed reactors for sulfonation steps to control heat generation.
  • Purification: Replace column chromatography with recrystallization (e.g., ethanol/water) for cost efficiency.
  • Catalyst Recovery: Immobilize catalysts (e.g., silica-supported DMAP) to reduce waste .

Mechanistic Studies on Degradation Pathways

Q: How can researchers elucidate the degradation mechanisms under physiological conditions? A:

  • LC-MS/MS: Identify hydrolyzed products (e.g., carboxylic acid) in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8).
  • Radical Trapping: Use antioxidants (e.g., BHT) to test if light-induced degradation involves free radicals .
  • Isotope Labeling: Track nitro-group reduction using ¹⁵N-labeled analogs in metabolic studies .

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